5-Fluoro-2,3-dihydro-1H-inden-2-amine

Overview

Description

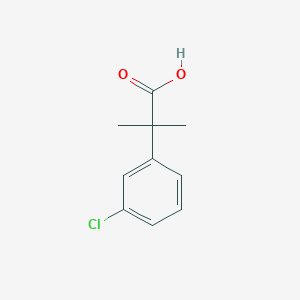

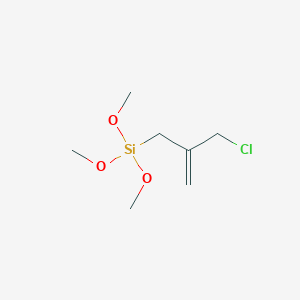

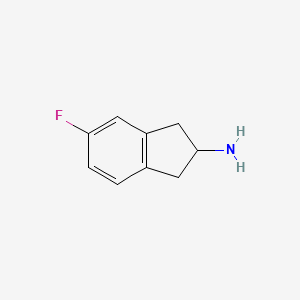

5-Fluoro-2,3-dihydro-1H-inden-2-amine , also known by its chemical formula C₉H₇FO , is a synthetic organic compound. It belongs to the class of indene derivatives and contains a fluorine atom at the 5-position of the indene ring. The compound’s molecular weight is approximately 151.18 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydro-1H-inden-2-amine consists of an indene core with a fluorine substituent at the 5-position. The amine group (NH₂) is attached to the 2-position of the indene ring. The compound’s three-dimensional arrangement and bond angles can be visualized using computational tools or experimental techniques such as NMR spectroscopy .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Derivatization Techniques

- The use of 5-Fluoro-2,3-dihydro-1H-inden-2-amine in chemical synthesis highlights its importance in the preparation of enantiomerically pure compounds. For instance, a study demonstrated the optical resolution and epimerization of fluorosilane, providing a new access to optically active silicon compounds, which could be analogous to the manipulation of 5-Fluoro-2,3-dihydro-1H-inden-2-amine for similar applications (Kawachi et al., 1999).

Fluorophore Development

- The development of bright and versatile probes for surface analysis, such as the fluorinated boron-dipyrromethene (BODIPY) dyes, underscores the utility of fluorinated compounds in creating photostable near-infrared (NIR) fluorophores. This suggests a potential for 5-Fluoro-2,3-dihydro-1H-inden-2-amine to contribute to the development of novel fluorophores with enhanced photostability and emission properties (Hecht et al., 2013).

Chiral Resolution Reagents

- The compound has also been investigated for its utility in the chiral resolution of amines, serving as a synthetic, enantiopure chiral resolution reagent. This highlights its potential role in the analysis of scalemic mixtures of amines, indicating its importance in stereochemical studies and pharmaceutical synthesis (Rodríguez-Escrich et al., 2005).

Pharmacological Characterization

- Research has focused on the pharmacological characterization of derivatives of 5-Fluoro-2,3-dihydro-1H-inden-2-amine as D2-like dopamine receptor agonists. This indicates its relevance in neuroscience research, particularly in the development of compounds with potential therapeutic applications for neurological disorders (Di Stefano et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-fluoro-2,3-dihydro-1h-inden-2-amine, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Certain indole derivatives have been found to be cytotoxic, suggesting that they may induce cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2,3-dihydro-1H-inden-2-amine. For instance, the compound is recommended to be stored at a temperature of 4 degrees Celsius , indicating that temperature could affect its stability.

properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAFFDVGGMHGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591645 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,3-dihydro-1H-inden-2-amine | |

CAS RN |

2340-06-9 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)